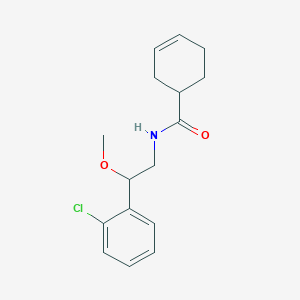

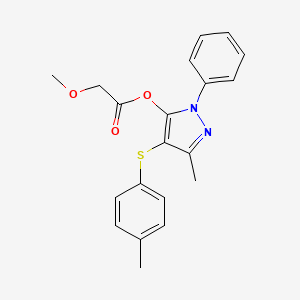

![molecular formula C21H16ClN3S B2698614 2-(4-Chlorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223766-24-2](/img/structure/B2698614.png)

2-(4-Chlorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antibacterial Activities

Compounds synthesized from similar pyrazole structures have been evaluated for antibacterial activities against Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activity, suggesting a potential application in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Anti-Lung Cancer Activity

Novel fluoro-substituted benzo[b]pyran compounds, which are structurally related to pyrazolo[1,5-a]pyrazine, have shown anti-lung cancer activity. These compounds, on treatment with phenylhydrazine, yield pyrazole derivatives, indicating their potential in anti-cancer drug development (Hammam et al., 2005).

Photophysical Properties

Synthesis and structure-dependent photophysical properties of novel 2-pyrazoline derivatives, closely related to pyrazolo[1,5-a]pyrazine, have been studied. These compounds exhibited emissions in the UV range, suggesting their use in materials science, particularly in light-emitting materials (Singh et al., 2012).

Anti-Inflammatory and Analgesic Activities

Imidazolyl acetic acid derivatives, structurally related to pyrazolo[1,5-a]pyrazine, have shown anti-inflammatory and analgesic activities. This indicates potential applications in the development of new drugs for treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Electroluminescence Device Applications

Compounds with structural similarities to pyrazolo[1,5-a]pyrazine, such as 1,2,5-oxadiazolo[3,4-d]pyridazine, have been studied for their potential use as light-emitting materials in electroluminescence devices (Takahashi et al., 1995).

Supramolecular Chemistry

Carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines have shown interesting properties in hydrogen bond and metal-directed self-assembly, indicating potential applications in supramolecular chemistry (Kong et al., 2012).

properties

IUPAC Name |

2-(4-chlorophenyl)-4-[(4-ethenylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3S/c1-2-15-3-5-16(6-4-15)14-26-21-20-13-19(24-25(20)12-11-23-21)17-7-9-18(22)10-8-17/h2-13H,1,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYEDXTKYDIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698531.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2698534.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2698535.png)

![2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2698537.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2698538.png)

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2698539.png)

![2-Chloro-1-[4-(4-ethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2698548.png)

![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)